REACTION_CXSMILES
|
[C:1]([C:5]1[CH:17]=[CH:16][C:8]([C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:10])=[C:7]([CH:18]=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:20](=[O:24])([O:22][CH3:23])[NH2:21].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>C(#N)C>[C:1]([C:5]1[CH:17]=[CH:16][C:8]([C:9](=[O:10])[N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])=[C:7]([CH:6]=1)[CH2:18][NH:21][C:20](=[O:24])[O:22][CH3:23])([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)N(CC)CC)C=C1)C=O
|
Name
|
|
Quantity
|
575 mg
|
Type
|
reactant
|
Smiles
|
C(N)(OC)=O
|
Name
|
|
Quantity
|
871 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL microwave vial equipped with a magnetic stirrer
|
Type
|
CONCENTRATION
|
Details
|
After this time, the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between methylene chloride (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, 0% to 60% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(CNC(OC)=O)C1)C(N(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 858 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |